2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]-
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Overview
Description
2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]- is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a hydroxyl group and a sulfonyl group attached to a bromophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]- typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of pyrrolidine with 2-bromobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group. The hydroxyl group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl moiety can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Major Products
Oxidation: Formation of 2-pyrrolidone, 1-[(2-bromophenyl)sulfonyl]-.
Reduction: Formation of 2-pyrrolidinol, 1-[(phenyl)sulfonyl]-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of poly(ADP-ribose) polymerase enzymes, preventing their activity and thereby affecting DNA repair pathways. This interaction can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Similar in structure but lacks the sulfonyl and bromophenyl groups.
Pyrrolidine-2,5-dione: Contains additional carbonyl groups compared to 2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]-.
Prolinol: Similar pyrrolidine ring but with different substituents.
Uniqueness
2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]- is unique due to the presence of both a hydroxyl group and a sulfonyl group attached to a bromophenyl moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
830319-68-1 |
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Molecular Formula |
C10H12BrNO3S |
Molecular Weight |
306.18 g/mol |
IUPAC Name |
1-(2-bromophenyl)sulfonylpyrrolidin-2-ol |
InChI |
InChI=1S/C10H12BrNO3S/c11-8-4-1-2-5-9(8)16(14,15)12-7-3-6-10(12)13/h1-2,4-5,10,13H,3,6-7H2 |
InChI Key |
WYFUBDSQINYBJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Br)O |
Origin of Product |
United States |
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